1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S526520
CAS No.
4004-05-1
M.F
C41H78NO8P
M. Wt
744.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

CAS Number

4004-05-1

Product Name

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1

InChI Key

MWRBNPKJOOWZPW-NYVOMTAGSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

1,2-dielaidoylphosphatidylethanolamine, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, 1,2-dioleoylglycero-3-phosphoethanolamine, 1,2-dioleoylphosphatidylethanolamine, 1,2-DOPE, 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine, 1-2-DOPE, dioleoyl cephalin, Lipofectin

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is 743.5465 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphoethanolamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

DOPE as a Component of Liposomes

One of the primary applications of DOPE lies in its ability to form liposomes. Liposomes are microscopic spheres composed of phospholipid bilayers that mimic the structure of cell membranes. By incorporating DOPE with other phospholipids, researchers can create liposomes with specific functionalities for various purposes [].

For instance, DOPE can be combined with cationic (positively charged) phospholipids to create liposomes for gene delivery. The positive charge on the cationic phospholipids facilitates the attachment of DNA molecules to the liposome surface. DOPE, with its neutral charge and fusogenic properties (ability to fuse with membranes), promotes the fusion of the liposome with the cell membrane, enabling the delivery of DNA into the cell [, ].

DOPE in Membrane Studies

DOPE's resemblance to naturally occurring phospholipids in cell membranes makes it a suitable model for studying membrane structure and function. Researchers can incorporate DOPE into artificial membranes to investigate various aspects of membrane dynamics, such as protein-lipid interactions and the influence of different factors on membrane fluidity [].

  • Compound: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) []
  • Origin: Synthetically produced [].
  • Significance: DOPE plays a vital role in scientific research, particularly in studies of cell membranes. Its ability to form liposomes (spherical vesicles) makes it a valuable tool for drug delivery, gene therapy, and membrane biophysics research [, ].

Molecular Structure Analysis

  • DOPE consists of a glycerol backbone with two oleoyl chains (18:1 fatty acids) esterified at positions 1 and 2. At position 3, a phosphate group is linked to the glycerol, further attached to an ethanolamine headgroup (NH2-CH2-CH2-OH) [].
  • Key features:
    • The long oleoyl chains contribute to the hydrophobic nature of DOPE, allowing it to integrate into cell membranes [].
    • The phosphate group and ethanolamine headgroup are hydrophilic, creating the amphipathic nature essential for forming liposomes [].
    • The sn-stereochemistry refers to the specific configuration of the glycerol backbone, where the hydroxyl group linked to the phosphate is on the sn-3 position [].

Chemical Reactions Analysis

  • Synthesis: DOPE is typically synthesized through a multi-step process involving the acylation of glycerol with oleoyl chloride and subsequent attachment of the phosphoethanolamine moiety [].
  • Decomposition: DOPE can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent fatty acids, glycerol, phosphate, and ethanolamine.
  • Other relevant reactions: DOPE can participate in exchange reactions with other phospholipids in membranes, influencing membrane fluidity and function.

Physical And Chemical Properties Analysis

  • DOPE is a white to off-white crystalline solid at room temperature [].
  • Specific data on melting and boiling points is not readily available due to its decomposition at high temperatures.
  • DOPE exhibits low solubility in water but is soluble in organic solvents like chloroform and methanol [].
  • It's hygroscopic (absorbs moisture) and requires storage under inert gas and low temperatures (around -20°C) for stability [].

DOPE's primary mechanism of action in research lies in its ability to form liposomes. These spherical structures mimic natural cell membranes and can be used for various purposes:

  • Drug delivery: Liposomes made with DOPE can encapsulate drugs and deliver them to specific cells or tissues [].
  • Gene therapy: DOPE-based liposomes can be used to transport genetic material (DNA or RNA) into cells for therapeutic purposes.
  • Membrane biophysics studies: DOPE liposomes serve as model systems to study membrane structure, dynamics, and interactions with other molecules.

DOPE is generally considered non-toxic at research concentrations []. However, it's essential to handle it with caution due to the following:

  • Potential irritation: DOPE may irritate skin and eyes upon contact [].
  • Organic solvent hazards: Solvents used for DOPE (chloroform, methanol) are flammable and require appropriate handling procedures.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

12.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

743.54650544 g/mol

Monoisotopic Mass

743.54650544 g/mol

Heavy Atom Count

51

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNP6V6AI0U

Wikipedia

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
1,2-dioleoyl-sn-glycerophosphoethanolamine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Modify: 2024-04-14
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2: Zhou X, Cao C, Li N, Yuan S. SYL3C aptamer-anchored microemulsion co-loading β-elemene and PTX enhances the treatment of colorectal cancer. Drug Deliv. 2019 Dec;26(1):886-897. doi: 10.1080/10717544.2019.1660733. PubMed PMID: 31524012.
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11: Möuts A, Yamamoto T, Nyholm TKM, Murata M, Slotte JP. Nonlamellar-Phase-Promoting Colipids Enhance Segregation of Palmitoyl Ceramide in Fluid Bilayers. Biophys J. 2019 Apr 23;116(8):1507-1515. doi: 10.1016/j.bpj.2019.03.004. Epub 2019 Mar 19. PubMed PMID: 30940348; PubMed Central PMCID: PMC6486477.
12: Divya KP, Karthikeyan R, Sinduja B, Anancia Grace A, John SA, Hahn JH, Dharuman V. Carbon dots stabilized silver-lipid nano hybrids for sensitive label free DNA detection. Biosens Bioelectron. 2019 May 15;133:48-54. doi: 10.1016/j.bios.2019.03.027. Epub 2019 Mar 15. PubMed PMID: 30909012.
13: Rhys NH, Duffy IB, Sowden CL, Lorenz CD, McLain SE. On the hydration of DOPE in solution. J Chem Phys. 2019 Mar 21;150(11):115104. doi: 10.1063/1.5085736. PubMed PMID: 30902020.
14: Michel T, Link A, Abraham MK, Schlensak C, Peter K, Wendel HP, Wang X, Krajewski S. Generation of Cationic Nanoliposomes for the Efficient Delivery of In Vitro Transcribed Messenger RNA. J Vis Exp. 2019 Feb 1;(144). doi: 10.3791/58444. PubMed PMID: 30774119.
15: Moyá ML, López-López M, Lebrón JA, Ostos FJ, Pérez D, Camacho V, Beck I, Merino-Bohórquez V, Camean M, Madinabeitia N, López-Cornejo P. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes. Pharmaceutics. 2019 Feb 6;11(2). pii: E69. doi: 10.3390/pharmaceutics11020069. PubMed PMID: 30736367; PubMed Central PMCID: PMC6410124.
16: Song X, Yan G, Quan S, Jin E, Quan J, Jin G. MRI-visible liposome-polyethylenimine complexes for DNA delivery: preparation and evaluation. Biosci Biotechnol Biochem. 2019 Apr;83(4):622-632. doi: 10.1080/09168451.2018.1562875. Epub 2018 Dec 25. PubMed PMID: 30585119.
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19: Mohammadi A, Mansoori B, Savadi P, Khaze V, Minouei M, McMillan NAJ, Hallaj-Nezhadi S, Baradaran B. Targeting of high mobility group A2 by small interfering RNA-loaded nanoliposome-induced apoptosis and migration inhibition in gastrointestinal cancer cells. J Cell Biochem. 2019 Jun;120(6):9203-9212. doi: 10.1002/jcb.28196. Epub 2018 Dec 2. PubMed PMID: 30507008.
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